REACTION_CXSMILES
|
[C:1](O)(=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].[C:11]([OH:14])(=O)C.C(N)=[NH:16].N>COCCO>[NH:4]1[C:3]2[C:2](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH:1]=[N:16][C:11]1=[O:14] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(N)=CC=CC1)(=O)O
|
Name
|
|
Quantity
|
890 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.C(=N)N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
COCCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the precipitate is filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(N=CC2=CC=CC=C12)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |